molecular formula C18H23N5O4 B11083380 3,3'-[(Phenylimino)dimethanediyl]bis(5,5-dimethylimidazolidine-2,4-dione)

3,3'-[(Phenylimino)dimethanediyl]bis(5,5-dimethylimidazolidine-2,4-dione)

Cat. No.: B11083380
M. Wt: 373.4 g/mol
InChI Key: GHTZVLLHULELPE-UHFFFAOYSA-N
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Description

3-({[(4,4-DIMETHYL-2,5-DIOXO-1-IMIDAZOLIDINYL)METHYL]ANILINO}METHYL)-5,5-DIMETHYL-1H-IMIDAZOLE-2,4(3H,5H)-DIONE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features multiple functional groups, including imidazolidinyl and imidazole rings, which contribute to its diverse reactivity and utility in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[(4,4-DIMETHYL-2,5-DIOXO-1-IMIDAZOLIDINYL)METHYL]ANILINO}METHYL)-5,5-DIMETHYL-1H-IMIDAZOLE-2,4(3H,5H)-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the imidazolidinyl and imidazole precursors, followed by their coupling through nucleophilic substitution reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can further enhance the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-({[(4,4-DIMETHYL-2,5-DIOXO-1-IMIDAZOLIDINYL)METHYL]ANILINO}METHYL)-5,5-DIMETHYL-1H-IMIDAZOLE-2,4(3H,5H)-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of substituted imidazolidinyl and imidazole compounds .

Scientific Research Applications

3-({[(4,4-DIMETHYL-2,5-DIOXO-1-IMIDAZOLIDINYL)METHYL]ANILINO}METHYL)-5,5-DIMETHYL-1H-IMIDAZOLE-2,4(3H,5H)-DIONE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-({[(4,4-DIMETHYL-2,5-DIOXO-1-IMIDAZOLIDINYL)METHYL]ANILINO}METHYL)-5,5-DIMETHYL-1H-IMIDAZOLE-2,4(3H,5H)-DIONE involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, modulating their activity and leading to desired biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl]benzonitrile
  • 4-[(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl]-2-(trifluoromethyl)benzonitrile
  • N-[3-(4,4-Dimethyl-2,5-dioxo-1-imidazolidinyl)-2-hydroxypropyl]-4-methyl-N-(3-methylphenyl)benzenesulfonamide

Uniqueness

What sets 3-({[(4,4-DIMETHYL-2,5-DIOXO-1-IMIDAZOLIDINYL)METHYL]ANILINO}METHYL)-5,5-DIMETHYL-1H-IMIDAZOLE-2,4(3H,5H)-DIONE apart from similar compounds is its unique combination of functional groups, which confer distinct reactivity and potential applications. Its dual imidazolidinyl and imidazole rings provide a versatile platform for chemical modifications and biological interactions.

Properties

Molecular Formula

C18H23N5O4

Molecular Weight

373.4 g/mol

IUPAC Name

3-[[N-[(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)methyl]anilino]methyl]-5,5-dimethylimidazolidine-2,4-dione

InChI

InChI=1S/C18H23N5O4/c1-17(2)13(24)22(15(26)19-17)10-21(12-8-6-5-7-9-12)11-23-14(25)18(3,4)20-16(23)27/h5-9H,10-11H2,1-4H3,(H,19,26)(H,20,27)

InChI Key

GHTZVLLHULELPE-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)N(C(=O)N1)CN(CN2C(=O)C(NC2=O)(C)C)C3=CC=CC=C3)C

Origin of Product

United States

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